molecular formula C43H51N3O11 B1679331 Rifaximin CAS No. 80621-81-4

Rifaximin

Número de catálogo B1679331
Número CAS: 80621-81-4
Peso molecular: 785.9 g/mol
Clave InChI: NZCRJKRKKOLAOJ-XRCRFVBUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rifaximin is a non-systemic oral antibiotic derived from rifampin and characterized by a broad spectrum of antibacterial activity against Gram-positive and -negative, aerobic and anaerobic bacteria . It was first approved in Italy in 1987 and afterwards in many other worldwide countries for the treatment of several gastrointestinal diseases .


Synthesis Analysis

Rifaximin is obtained by the reaction between rifamycin O and 2-amino-4-methylpyridine . The stability of rifaximin-based samples were studied for 6 months, without interruption, under controlled conditions of temperature and humidity in a climatic chamber .


Molecular Structure Analysis

Rifaximin (C43H51N3O11, MW1⁄4785.9Da) is a rifamycin antimicrobial agent and a structural analog of rifampin . The chemical structure of rifaximin presents aromatic amine, secondary alcohol, secondary amine, aromatic ring, alkane, ketone, ester, C = N, secondary amide, alkene .


Chemical Reactions Analysis

Rifaximin-based samples were subjected to acidic, basic, neutral, oxidative and photolytic degradation . Degradation products did not interfere in the quantification of the rifaximin, so the method can be considered indicative of stability .


Physical And Chemical Properties Analysis

Predicted properties for log P for rifaximin according to ALOGPS and ChemAxon are 4.94 and 4.37, respectively, pKa (strongest acidic) 3.66 and pKa (strongest basic) 11.87, according to ChemAxon and water solubility 0.00738 mg mL −1 according to ALOGPS .

Aplicaciones Científicas De Investigación

1. Hepatic Encephalopathy

  • Summary of Application : Rifaximin has been approved for the treatment of Hepatic Encephalopathy (HE), a neuropsychiatric syndrome that affects the prognosis of patients with liver disease .
  • Methods of Application : The study performed a systematic search of PubMed, EmBase, and Cochrane Library databases to identify randomized controlled trials (RCTs) about rifaximin for the prevention and treatment of HE .

2. Minimal Hepatic Encephalopathy

  • Summary of Application : Rifaximin is a non-reabsorbable antibiotic which acts at gut level, and improves cognition and inflammatory parameters in minimal hepatic encephalopathy (MHE) patients .
  • Methods of Application : Resting-state functional magnetic resonance imaging (fMRI) acquisitions were performed on controls and MHE patients. Eighteen MHE patients underwent a rifaximin treatment for 6 months, after which all measures were repeated .
  • Results : After rifaximin treatment, 13 patients improved their Psychometric Hepatic Encephalopathy Score (PHES) score. There was a decrease in plasma inflammatory cytokines in responder patients. There was an improvement of the communication between executive, motor and attention-related brain areas, and their functional independence following rifaximin treatment .

3. Staphylococcal Biofilm Eradication

  • Summary of Application : Rifaximin-loaded ZnO@ZIF-8 nanocomposites have been developed for Staphylococcal biofilm eradication and related infection therapy .
  • Methods of Application : Small-size ZnO nanoparticles were used as half-sacrificial templates to synthesize drug-loaded ZnO@ZIF-8 nanocomposites. Rifaximin was then loaded to form rifaximin-loaded ZnO@ZIF-8 (R-ZnO-ZIF) nanocomposites .
  • Results : The anti-biofilm activity of R-ZnO-ZIF was much better than that of rifaximin and rifaximin-loaded ZIF-8 nanocomposites. A mouse wound infection model was used to evaluate the therapeutic effect of R-ZnO-ZIF for bacterial infection. The results showed that R-ZnO-ZIF is a promising material for bacterial biofilm related infection therapy .

4. Gastrointestinal Diseases

  • Summary of Application : Rifaximin is a non-systemic oral antibiotic with a broad spectrum of antibacterial activity against Gram-positive and -negative, aerobic and anaerobic bacteria. It has been approved for the treatment of several gastrointestinal diseases .
  • Methods of Application : Rifaximin exerts its antibacterial activity by binding to the b-subunit of bacterial DNA-dependent RNA polymerase, thus inhibiting bacterial RNA synthesis .
  • Results : Rifaximin has a favorable side-effect profile and a low potential for drug interactions. Some observations suggested that rifaximin may be more effective in the treatment of infections in the small intestine, because of the higher concentration of bile in this region than in the colon .

5. Cirrhosis-Associated Infection

  • Summary of Application : Rifaximin has the ability to modulate the gut microbiome, thereby preventing bacterial translocation. These processes are fundamental in the pathogenesis of cirrhosis-associated infection .
  • Methods of Application : The use of rifaximin in this scenario is based on its ability to modulate the gut microbiome and prevent bacterial translocation .
  • Results : While there are perceived benefits of rifaximin use in cirrhosis-associated infection, there remains a lack of robust evidence in the form of adequately powered randomized controlled trials (RCTs) to translate these perceived benefits into clinical practice .

6. Complexation

  • Summary of Application : Rifaximin has been subjected to different techniques for complexation .
  • Methods of Application : Complexation was achieved by drug binding in the complexing agent in the ratio of 1:1 .
  • Results : The results of the stoichiometry obtained in the PSD test indicated successful complexation .

Safety And Hazards

Rifaximin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Rifaximin has been used for many years for traveler’s diarrhea with no apparent increase in resistance levels in causative pathogens . Further, rifaximin retains its efficacy after long-term and recurrent usage in chronic gastrointestinal disorders . There are numerous reasons why the risk of microbial resistance to rifaximin may be lower than that for other agents . Further studies are required to assess the possible correlation between in vitro resistance and rifaximin efficacy .

Propiedades

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCRJKRKKOLAOJ-XRCRFVBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045998
Record name Rifaximin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription.
Record name Rifaximin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rifaximin

CAS RN

80621-81-4
Record name Rifaximin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifaximin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rifaximin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-(Epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAXIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36O5T016N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rifaximin
Reactant of Route 2
Rifaximin
Reactant of Route 3
Rifaximin
Reactant of Route 4
Rifaximin
Reactant of Route 5
Rifaximin
Reactant of Route 6
Reactant of Route 6
Rifaximin

Citations

For This Compound
27,500
Citations
M Pimentel - Expert opinion on investigational drugs, 2009 - Taylor & Francis
… efficacy of rifaximin with other … rifaximin than with neomycin or all other antibiotics (rifaximin, 69%; neomycin, 38% (p < 0.01 versus rifaximin); all antibiotics, 44% (p < 0.01 versus rifaximin…
Number of citations: 157 www.tandfonline.com
SB Menees, M Maneerattannaporn… - Official journal of the …, 2012 - journals.lww.com
… Though the poor systemic absorption of rifaximin should minimize the risk of developing rifaximin resistance outside of the gastrointestinal tract, the possible development of rifaximin-…
Number of citations: 358 journals.lww.com
A Rivkin, S Gim - Clinical Therapeutics, 2011 - Elsevier
… This review focuses primarily on the additional indication for rifaximin in secondary prevention of acute HE episodes and discusses emerging data on the use of rifaximin in irritable …
Number of citations: 85 www.sciencedirect.com
NM Bass, KD Mullen, A Sanyal… - … England Journal of …, 2010 - Mass Medical Soc
Background Hepatic encephalopathy is a chronically debilitating complication of hepatic cirrhosis. The efficacy of rifaximin, a minimally absorbed antibiotic, is well documented in the …
Number of citations: 458 www.nejm.org
M Pimentel, A Lembo, WD Chey, S Zakko… - New england journal …, 2011 - Mass Medical Soc
Background Evidence suggests that gut flora may play an important role in the pathophysiology of the irritable bowel syndrome (IBS). We evaluated rifaximin, a minimally absorbed …
Number of citations: 236 www.nejm.org
JA Adachi, HL DuPont - Clinical infectious diseases, 2006 - academic.oup.com
… shown that rifaximin has minimal … rifaximin 64 µg/mL, after 7 and 14 days of rifaximin administration in 3 of 6 groups tested [27]. The MIC 50 and MIC 90 of coliforms from the rifaximin …
Number of citations: 171 academic.oup.com
ZD Jiang, HL DuPont - Chemotherapy, 2005 - karger.com
… The objective of this project is to review the in vitro and in vivo activity of rifaximin against … cocci and their resistance to rifaximin. The available data suggest that rifaximin is active in vitro …
Number of citations: 182 karger.com
DB Huang, HL DuPont - Journal of Infection, 2005 - Elsevier
Rifaximin is a poorly absorbed rifamycin antimicrobial drug with in vitro activity against Gram… rifampin, appears to be unusual with rifaximin. Rifaximin shortens the duration of travelers' …
Number of citations: 120 www.sciencedirect.com
AI Sharara, E Aoun, H Abdul-Baki… - Official journal of the …, 2006 - journals.lww.com
… a significant difference in global symptom relief with rifaximin versus placebo (41.3% vs 22.9… the rifaximin group (p< 0.05). Among patients with IBS, a favorable response to rifaximin was …
Number of citations: 450 journals.lww.com
P Caraceni, V Vargas, E Solà, C Alessandria… - …, 2021 - Wiley Online Library
… ( 4 ) It rapidly became apparent that beyond HE, rifaximin could have … on rifaximin in the management of HE in cirrhosis but also on other documented or potential targets of rifaximin, …
Number of citations: 68 aasldpubs.onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.